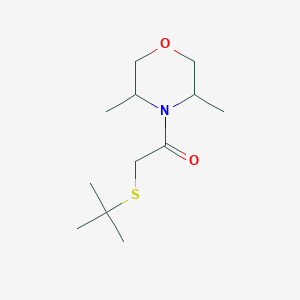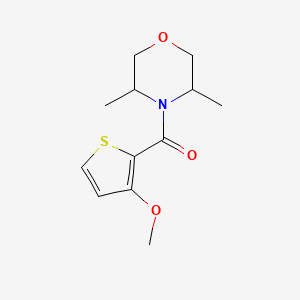
2-Tert-butylsulfanyl-1-(3,5-dimethylmorpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butylsulfanyl-1-(3,5-dimethylmorpholin-4-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TBSDEM and is a thioether derivative of morpholine. TBSDEM has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
TBSDEM is believed to exert its effects by binding to the active site of enzymes and disrupting their function. The thioether group in TBSDEM is thought to play a crucial role in its ability to inhibit enzyme activity.
Biochemical and Physiological Effects:
TBSDEM has been shown to have a range of biochemical and physiological effects, including inhibition of enzyme activity, modulation of neurotransmitter release, and anticancer activity. TBSDEM has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of TBSDEM is its potency as an enzyme inhibitor, making it a valuable tool for researchers studying enzyme function. However, TBSDEM can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, TBSDEM has a relatively short half-life, which may make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on TBSDEM. One area of interest is the development of TBSDEM derivatives with improved potency and selectivity for specific enzymes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TBSDEM and to determine its potential therapeutic applications. Finally, the development of new synthesis methods for TBSDEM and related compounds may enable more efficient and cost-effective production of these valuable research tools.
Synthesis Methods
TBSDEM can be synthesized using a variety of methods, including the reaction of morpholine with tert-butyl thiol in the presence of a catalyst. The synthesis of TBSDEM has been extensively studied, and researchers have developed several efficient and reliable methods for its preparation.
Scientific Research Applications
TBSDEM has been used in a wide range of scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. TBSDEM has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TBSDEM has also been shown to have potential as an anticancer agent.
properties
IUPAC Name |
2-tert-butylsulfanyl-1-(3,5-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-9-6-15-7-10(2)13(9)11(14)8-16-12(3,4)5/h9-10H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXFLDBTTFAXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)CSC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylsulfanyl-1-(3,5-dimethylmorpholin-4-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)
![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)

![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)

![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)
![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)



